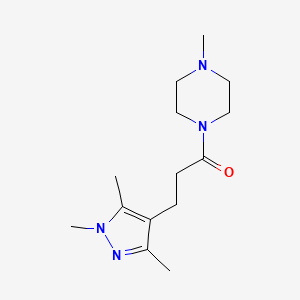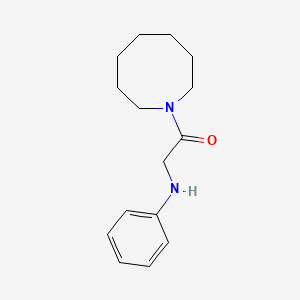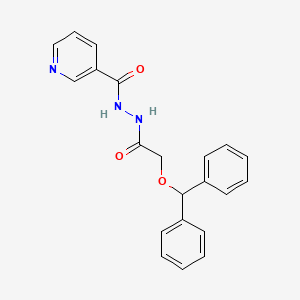
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been widely used in scientific research. TSPO is a mitochondrial membrane protein that plays a crucial role in multiple biological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide has been used in various scientific research applications, including the imaging of TSPO in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT), as well as the study of the role of TSPO in neuroinflammation, neurodegeneration, and cancer. 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide has also been used to investigate the effects of TSPO ligands on mitochondrial function, oxidative stress, and apoptosis.
作用機序
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide binds selectively to TSPO with high affinity, leading to the activation of multiple signaling pathways, including the regulation of calcium homeostasis, the modulation of mitochondrial function, and the regulation of inflammatory responses. TSPO is highly expressed in activated microglia and astrocytes, and its upregulation is associated with neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide has been shown to modulate various biochemical and physiological effects, including the regulation of mitochondrial function, the modulation of oxidative stress, and the regulation of inflammatory responses. 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neuroinflammation and neurodegeneration.
実験室実験の利点と制限
The advantages of using 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide in lab experiments include its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations include its limited solubility, its short half-life in vivo, and the need for specialized equipment and expertise for imaging studies.
将来の方向性
For the research of 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide include the development of new synthetic methods to improve the yield and purity of the compound, the investigation of the effects of TSPO ligands on mitochondrial function and oxidative stress, and the development of new imaging techniques to improve the sensitivity and specificity of TSPO imaging in vivo. 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide may also have potential therapeutic applications for the treatment of neuroinflammatory and neurodegenerative diseases.
合成法
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide can be synthesized using different methods, including the reaction of 3,5-dimethylpiperidine with propargyl bromide followed by reaction with N-acetyl-2-bromoacetamide, or by the reaction of 3,5-dimethylpiperidine with propargylamine followed by reaction with N-acetyl-2-bromoacetamide. The product is purified by column chromatography, and the purity is confirmed by NMR and mass spectrometry.
特性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-4-5-13-12(15)9-14-7-10(2)6-11(3)8-14/h1,10-11H,5-9H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNMOGVWAIKIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)

![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)




![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)

![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)